9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of pyrimidine derivatives. It features a pyrimidine core fused with a purine-like structure, characterized by various substituents that enhance its chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities.
Source: The compound can be synthesized through various organic reactions involving methoxyphenyl and methylphenyl derivatives. Its structural complexity suggests potential applications in pharmaceuticals and biochemistry.
Classification: This compound is classified as a pyrimidine derivative and is part of the broader category of purine analogs. Its unique structure allows for diverse interactions with biological systems.
The synthesis of 9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be achieved through several methods:
Technical details typically include the use of solvents such as ethanol or dimethyl sulfoxide during reactions and the application of catalysts like sodium hydroxide or acid catalysts to facilitate the reactions.
The molecular structure of 9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be described as follows:
The InChI key for this compound is provided for computational modeling and database searches: InChI=1S/C23H22N4O2/c1-17(2)14-19(24)22(27)25-20(14)15-21(26)23(28)18(3)16-12-10-9-11-13(16)15/h9-12,14-15H,13H2,1-8H3.
The chemical reactivity of 9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be analyzed through various reactions:
These reactions are critical for understanding the compound's stability and potential transformations in biological systems.
The mechanism of action for 9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves:
Data on specific interactions would require further experimental validation through biochemical assays.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry would provide further insights into these properties.
The potential applications for 9-(4-methoxyphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include:
Further research into its biological activity and safety profile would be necessary to establish its viability in these applications.
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5